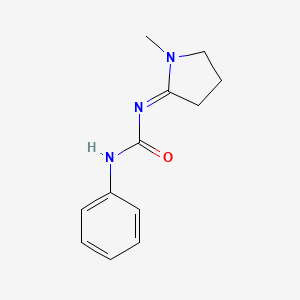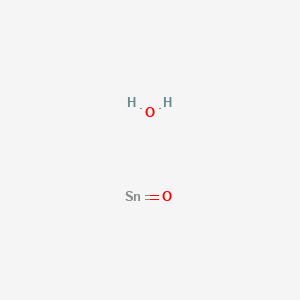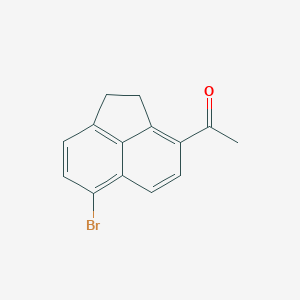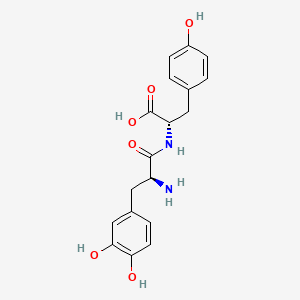
2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid” is a complex organic compound that features multiple functional groups, including hydroxyl, acetoxy, and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the cyclopentane ring: This might involve cyclization reactions.
Introduction of the naphthalene moiety: This could be achieved through Friedel-Crafts alkylation or acylation.
Functional group modifications: Hydroxylation, acetylation, and carboxylation steps are likely involved.
Industrial Production Methods
Industrial production would require optimization of each step for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.
Biology
Biological activity studies: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine
Industry
Materials science: Possible use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application:
Enzyme interactions: The compound might act as an inhibitor or activator of specific enzymes.
Receptor binding: It could interact with biological receptors, influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Hydroxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid
- 2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-ethylcyclopentane-1-carboxylic acid
Uniqueness
- Functional groups : The specific combination of functional groups in “2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid” may confer unique reactivity and biological activity.
- Structural complexity : The intricate structure may offer unique interactions in biological systems or materials applications.
Propriétés
Numéro CAS |
41005-35-0 |
|---|---|
Formule moléculaire |
C22H34O6 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
2-(1-acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C22H34O6/c1-12(28-13(2)23)17-7-8-18(22(17,4)20(26)27)16-6-5-14-11-15(24)9-10-21(14,3)19(16)25/h12,14-18,24H,5-11H2,1-4H3,(H,26,27) |
Clé InChI |
YCENMLSFQOQEHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC(C1(C)C(=O)O)C2CCC3CC(CCC3(C2=O)C)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


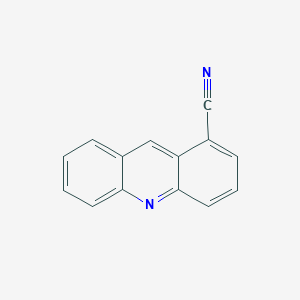
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
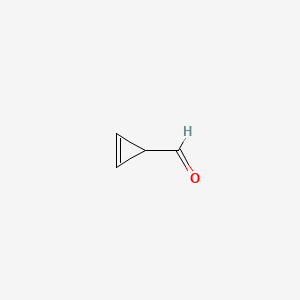


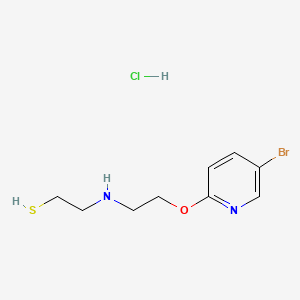
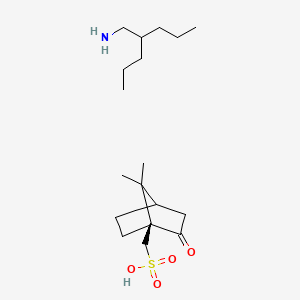
![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
